The Discovery and Synthesis of Molibresib (I-BET762): A Technical Whitepaper
The Discovery and Synthesis of Molibresib (I-BET762): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molibresib, also known as I-BET762 and GSK525762A, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Molibresib. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, oncology, and drug development. All quantitative data is summarized in structured tables, and detailed methodologies for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the core concepts.
Discovery and Lead Optimization
The discovery of Molibresib originated from a phenotypic screening campaign aimed at identifying compounds that could upregulate the expression of Apolipoprotein A1 (ApoA1), a key protein in reverse cholesterol transport. This screening led to the identification of a benzodiazepine hit compound. Through a strategic lead optimization process, medicinal chemists systematically modified the initial hit to enhance its potency, selectivity, and pharmacokinetic properties. This effort culminated in the development of I-BET762, a compound with significantly improved druglike characteristics. Subsequent target deconvolution studies revealed that the mechanism of ApoA1 upregulation was through the inhibition of the BET family of bromodomains, establishing a new therapeutic avenue for this class of compounds.
Chemical Synthesis
The synthesis of Molibresib (I-BET762) involves a multi-step process. A generalized synthetic scheme is presented below, based on available literature.
Scheme 1: Synthesis of [(4S)-6-(4-Chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid (Intermediate 1)
The synthesis begins with the construction of the core benzodiazepine structure, followed by the formation of the triazole ring and subsequent functional group manipulations to yield the carboxylic acid intermediate.
Scheme 2: Final Synthesis of Molibresib (I-BET762)
To a solution of [(4S)-6-(4-Chlorophenyl)-1-methyl-8-(methyloxy)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid (Intermediate 1) in an appropriate solvent such as tetrahydrofuran (THF), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIEA) are added. The reaction mixture is stirred, followed by the addition of ethylamine. The reaction is monitored until completion. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, often by extraction and trituration or column chromatography, to yield Molibresib as a solid.
Mechanism of Action
Molibresib functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
By mimicking the structure of acetylated lysine, Molibresib binds to the hydrophobic pocket of the bromodomains of BET proteins.[4] This competitive binding displaces BET proteins from chromatin, leading to the downregulation of the transcription of key genes involved in cell proliferation, survival, and inflammation. A primary target of BET inhibitors is the MYC oncogene, which is frequently overexpressed in various cancers and plays a central role in tumor progression.[5] The inhibition of MYC expression is a key mechanism underlying the anti-cancer effects of Molibresib.
Caption: Mechanism of Action of Molibresib (I-BET762).
Quantitative Data
The biological activity of Molibresib has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Potency of Molibresib
| Assay Type | Target | Value | Reference |
| IC50 (FRET) | BET Bromodomains | 32.5 - 42.5 nM | [4][6] |
| Kd | Tandem BET Bromodomains | 50.5 - 61.3 nM | [4][6] |
| IC50 (Cell-free) | BET Proteins | ~35 nM | [4] |
| EC50 (ApoA1 Induction) | HepG2 cells | 0.7 µM | [4] |
Table 2: In Vitro Anti-proliferative Activity of Molibresib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.46 ± 0.4 µM | [1] |
| LNCaP | Prostate Cancer | 25 - 150 nM (gIC50) | [7] |
| VCaP | Prostate Cancer | 25 - 150 nM (gIC50) | [7] |
| Aspc-1 | Pancreatic Cancer | 231 nM | [2] |
| CAPAN-1 | Pancreatic Cancer | 990 nM | [2] |
| PANC-1 | Pancreatic Cancer | 2550 nM | [2] |
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol is adapted from methodologies used to assess the binding of Molibresib to BET bromodomains.[4]
Objective: To determine the IC50 of Molibresib for the inhibition of the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
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Recombinant BET bromodomain proteins (BRD2, BRD3, or BRD4)
-
Tetra-acetylated Histone H4 peptide
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Molibresib (I-BET762)
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS
-
Detection Reagents: Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody
-
384-well low-volume black plates
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Plate reader capable of time-resolved fluorescence detection (e.g., Envision Plate reader)
Procedure:
-
Prepare serial dilutions of Molibresib in DMSO and then dilute in Assay Buffer.
-
In a 384-well plate, add the BET bromodomain protein (e.g., BRD4 at 50 nM), the tetra-acetylated Histone H4 peptide (200 nM), and the diluted Molibresib.
-
Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.
-
Add the detection reagents (Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody) to the wells.
-
Incubate for a further 60 minutes at room temperature, protected from light.
-
Read the plate on a FRET-capable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
-
Calculate the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence.
-
Plot the fluorescence ratio against the logarithm of the Molibresib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MTT Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of Molibresib on cancer cell lines.[1][8][9][10]
Objective: To determine the IC50 of Molibresib for the inhibition of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Molibresib (I-BET762)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Molibresib in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Molibresib. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the Molibresib concentration and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Molibresib in a mouse xenograft model.[1][2]
Objective: To assess the in vivo anti-tumor activity of Molibresib.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Molibresib (I-BET762)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer Molibresib (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of Molibresib.
Discovery and Development Workflow
The following diagram illustrates the key stages in the discovery and preclinical development of Molibresib.
Caption: Discovery and Development Workflow of Molibresib.
Conclusion
Molibresib (I-BET762) represents a significant advancement in the field of epigenetic therapy. Its discovery through a phenotypic screen and subsequent identification as a potent BET bromodomain inhibitor highlights the power of innovative drug discovery approaches. The comprehensive data on its synthesis, mechanism of action, and biological activity provide a solid foundation for its ongoing clinical evaluation and for the development of next-generation BET inhibitors. This technical guide serves as a valuable resource for the scientific community, fostering a deeper understanding of Molibresib and its potential therapeutic applications.
References
- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
